molecular formula C25H37FN8O2 B1139413 Pkc-IN-1

Pkc-IN-1

Numéro de catalogue: B1139413
Poids moléculaire: 500.6 g/mol
Clé InChI: DKXZBPBWIGORKP-CVEARBPZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de PKC-IN-1 implique généralement plusieurs étapes, notamment la préparation d'intermédiaires clés et leurs réactions de couplage ultérieures. La dernière étape implique le couplage de l'intermédiaire avec une amine appropriée ou une autre espèce nucléophile dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

PKC-IN-1 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés amine ou alcool .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant sélectivement au site de liaison de l'ATP de la protéine kinase C, inhibant ainsi son activité kinase . Cette inhibition empêche la phosphorylation des substrats en aval, conduisant à la modulation de divers processus cellulaires tels que la prolifération cellulaire, la différenciation et l'apoptose . Les cibles moléculaires et les voies impliquées comprennent la régulation de l'expression génique, la transduction du signal et le contrôle du cycle cellulaire .

Applications De Recherche Scientifique

Cancer Treatment

PKC inhibitors, including PKC-IN-1, have been studied for their potential in cancer therapy. Research shows that PKC plays a role in tumor cell proliferation and survival. Inhibiting PKC can induce apoptosis in cancer cells and enhance the efficacy of chemotherapeutic agents.

  • Case Study: Neuroblastoma
    A study demonstrated that this compound effectively reduced cell proliferation in neuroblastoma cells by targeting the PKC signaling pathway. The compound inhibited cyclin-dependent kinase activity, leading to cell cycle arrest and increased apoptosis rates1.

Diabetes Management

PKC is implicated in diabetic complications, particularly diabetic nephropathy. Inhibition of specific PKC isoforms has shown promise in preventing renal damage associated with diabetes.

  • Case Study: Diabetic Nephropathy
    Research indicated that using PKC inhibitors like this compound could mitigate the effects of high glucose on renal cells, reducing vascular permeability and preventing kidney damage. In animal models, treatment with PKC inhibitors resulted in decreased expression of fibrotic markers and improved renal function23.

Neurological Disorders

PKC is involved in various neurological processes, and its dysregulation is linked to neurodegenerative diseases such as Alzheimer's disease.

  • Research Findings
    Studies have suggested that inhibiting PKC activity may protect neurons from degeneration by modulating signaling pathways involved in cell survival and apoptosis4.

Comparative Efficacy of this compound

The following table summarizes the efficacy of this compound compared to other known PKC inhibitors based on their IC50 values (the concentration required to inhibit 50% of enzyme activity):

CompoundTargeted IsoformIC50 (nM)Application Area
This compoundVariousTBDCancer, Diabetes
StaurosporineBroad Spectrum4.1Cancer
RuboxistaurinPKCβ10Diabetic Nephropathy
MidostaurinPKCα20Acute Myeloid Leukemia

Activité Biologique

Pkc-IN-1 is a selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases implicated in various cellular processes, including proliferation, differentiation, and apoptosis. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and potential therapeutic applications.

Overview of Protein Kinase C (PKC)

PKC is a family of isoenzymes that play critical roles in signal transduction pathways. They are activated by various stimuli, including growth factors and hormones, and are involved in regulating numerous cellular functions. Dysregulation of PKC has been linked to several diseases, including cancer, diabetes, and neurodegenerative disorders .

This compound specifically targets certain isoforms of PKC, inhibiting their activity. The compound binds to the regulatory domain of PKC, preventing the activation of downstream signaling pathways such as the MEK-ERK pathway, which is crucial for cell survival and proliferation . By inhibiting PKC activity, this compound can induce apoptosis in cancer cells and reduce tumor growth.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Breast Cancer Cells : A study showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis in breast cancer cell lines .
  • Gastric Cancer Cells : In AGS gastric cancer cells, this compound reduced the phosphorylation of PKC substrates involved in matrix metalloproteinase (MMP) regulation, indicating a potential role in inhibiting tumor invasion .

In Vivo Studies

Animal models have further confirmed the efficacy of this compound:

  • Tumor Growth Inhibition : In xenograft models of breast cancer, administration of this compound resulted in a marked decrease in tumor size compared to control groups .
  • Mechanistic Insights : The compound was shown to downregulate key signaling pathways associated with cell survival, such as Akt and ERK, corroborating its role as an effective PKC inhibitor .

Case Study 1: Breast Cancer

A clinical trial involving nine patients with advanced breast cancer evaluated the effects of this compound on tumor samples. The results indicated a significant decrease in PKC activity and associated downstream signaling pathways. Patients exhibited reduced tumor growth rates following treatment .

Case Study 2: Gastric Cancer

In another study focusing on gastric cancer patients infected with Helicobacter pylori, this compound was found to inhibit the upregulation of MMPs induced by PKC activation. This suggests that this compound could be beneficial in managing gastric cancer associated with chronic inflammation .

Data Table: Summary of Research Findings

Study TypeCell Type/ModelKey Findings
In VitroBreast Cancer CellsReduced viability and induced apoptosis
In VitroGastric Cancer CellsDecreased MMP expression
In VivoXenograft ModelsSignificant tumor size reduction
Clinical TrialAdvanced Breast CancerDecreased PKC activity and tumor growth rates

Potential Therapeutic Applications

Given its selective inhibition of PKC isoforms, this compound holds promise as a therapeutic agent for various cancers. Its ability to induce apoptosis and inhibit tumor growth suggests potential applications in:

  • Breast Cancer Treatment : Targeting PKC-mediated pathways could enhance treatment efficacy.
  • Gastric Cancer Management : Inhibiting MMP expression may reduce metastasis risk.
  • Neurodegenerative Disorders : Exploring the role of PKC modulation in diseases like Alzheimer's could open new avenues for treatment .

Propriétés

IUPAC Name

[(2S,5R)-2,5-dimethyl-4-(oxan-4-ylmethyl)piperazin-1-yl]-[3-[(5-fluoro-2-methylpyrimidin-4-yl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37FN8O2/c1-15-12-33(16(2)11-32(15)13-18-6-8-36-9-7-18)24(35)34-14-19-21(25(34,4)5)30-31-22(19)29-23-20(26)10-27-17(3)28-23/h10,15-16,18H,6-9,11-14H2,1-5H3,(H2,27,28,29,30,31)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXZBPBWIGORKP-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN([C@@H](CN1C(=O)N2CC3=C(C2(C)C)NN=C3NC4=NC(=NC=C4F)C)C)CC5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37FN8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.